Ethyl 3,5-dichloro-2-methylbenzoate

Lipophilicity Partition coefficient Medicinal chemistry

Ethyl 3,5-dichloro-2-methylbenzoate (CAS 1552579-28-8) is a halogenated aromatic ester with the molecular formula C₁₀H₁₀Cl₂O₂ and a molecular weight of 233.09 g·mol⁻¹. It features a 3,5-dichloro-2-methyl substitution pattern on the benzene ring esterified with ethanol, placing it within the class of polysubstituted benzoate esters commonly employed as synthetic intermediates, building blocks, and reference standards in pharmaceutical, agrochemical, and materials research.

Molecular Formula C10H10Cl2O2
Molecular Weight 233.09 g/mol
CAS No. 1552579-28-8
Cat. No. B6358124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,5-dichloro-2-methylbenzoate
CAS1552579-28-8
Molecular FormulaC10H10Cl2O2
Molecular Weight233.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CC(=C1)Cl)Cl)C
InChIInChI=1S/C10H10Cl2O2/c1-3-14-10(13)8-4-7(11)5-9(12)6(8)2/h4-5H,3H2,1-2H3
InChIKeyLNDGTBJYHKCCSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,5-dichloro-2-methylbenzoate (CAS 1552579-28-8) – Procurement-Relevant Identity and Class Position


Ethyl 3,5-dichloro-2-methylbenzoate (CAS 1552579-28-8) is a halogenated aromatic ester with the molecular formula C₁₀H₁₀Cl₂O₂ and a molecular weight of 233.09 g·mol⁻¹ . It features a 3,5-dichloro-2-methyl substitution pattern on the benzene ring esterified with ethanol, placing it within the class of polysubstituted benzoate esters commonly employed as synthetic intermediates, building blocks, and reference standards in pharmaceutical, agrochemical, and materials research. The compound is commercially available at purities ≥97% (typically 97–98%) from multiple reputable vendors .

Why Ethyl 3,5-dichloro-2-methylbenzoate Cannot Be Simply Replaced by a Generic Benzoate Ester


The precise 3,5-dichloro-2-methyl substitution pattern confers a distinct combination of steric and electronic properties that directly affect lipophilicity, hydrolytic stability, and reactivity in downstream transformations . Even seemingly minor alterations—such as omitting the 2-methyl group, changing the ester alkyl chain, or relocating chlorine atoms—produce measurable shifts in partition coefficient (LogP) and alkaline hydrolysis rates that can alter extraction efficiency, reaction yields, and impurity profiles in multi-step syntheses [1][2]. Consequently, procurement of a generic analog without verifying these quantifiable parameters risks irreproducible results and costly re-optimization, particularly in medicinal chemistry and process development workflows where precise physicochemical tuning is essential.

Quantitative Differentiation of Ethyl 3,5-dichloro-2-methylbenzoate Versus Its Closest Analogs


LogP Advantage Over the Non-Methylated Analog Ethyl 3,5-Dichlorobenzoate

The 2-methyl substituent significantly increases lipophilicity relative to the des-methyl analog ethyl 3,5-dichlorobenzoate (CAS 91085-56-2). The target compound exhibits a computed LogP (XLogP3) of 3.48 , compared to 3.17 for ethyl 3,5-dichlorobenzoate [1], an increase of ΔLogP = +0.31. This shift corresponds to an approximately 2-fold higher octanol–water partition coefficient, directly attributable to the 2-methyl group.

Lipophilicity Partition coefficient Medicinal chemistry Extraction optimization

Reduced Alkaline Hydrolysis Rate Conferred by the 2-Methyl Substituent

The 2-methyl group exerts a pronounced steric hindrance on nucleophilic attack at the ester carbonyl, dramatically slowing alkaline hydrolysis. In a systematic kinetic study of substituted methyl benzoates under alkaline conditions (70% v/v dioxan–water, 40 °C), the relative hydrolysis rate of 2-methyl methyl benzoate was 0.14 versus the unsubstituted parent rate of 1.0 [1]. This represents an approximately 7-fold rate reduction solely attributable to ortho-methyl substitution, an effect that is directly transferable to the 3,5-dichloro-2-methylbenzoate scaffold.

Hydrolytic stability Ester reactivity Reaction selectivity Process chemistry

Faster Enzymatic Hydrolysis of Ethyl Esters in Plasma—Relevance for Prodrug and Metabolite Studies

When the ester alkyl group is the variable of interest, the ethyl ester hydrolyzes significantly faster in biological matrices than the methyl ester. In rat plasma, the hydrolysis half-life (t₁/₂) of ethyl benzoate is 17 min, compared to 36 min for methyl benzoate [1]. This represents a 2.1-fold acceleration in enzymatic hydrolysis rate for the ethyl congener. While these values are for the unsubstituted benzoate core, the relative trend is governed by the steric accessibility of the ester carbonyl to esterases and is expected to hold for the 3,5-dichloro-2-methyl series.

Esterase susceptibility Plasma stability Prodrug design Pharmacokinetics

Commercial Availability and Purity Benchmarking Against Methyl Ester Analogs

The ethyl 3,5-dichloro-2-methylbenzoate (CAS 1552579-28-8) is routinely offered at ≥97% purity across multiple established chemical suppliers (AChemBlock 97%, Leyan 98%, ChemScene ≥98%, Boroncore NLT 98%) [1]. In contrast, the methyl ester analog (methyl 3,5-dichloro-2-methylbenzoate, CAS 99849-29-3) is frequently listed at a minimum purity specification of only 95% from several vendors . The consistently higher purity tier of the ethyl ester reduces the need for in-house purification before use and provides greater batch-to-batch confidence.

Supply chain reliability Purity specification Procurement Building block comparison

Procurement-Driven Application Scenarios for Ethyl 3,5-dichloro-2-methylbenzoate (CAS 1552579-28-8)


Late-Stage Functionalization via Chemoselective Nucleophilic Aromatic Substitution

The 7-fold reduction in alkaline ester hydrolysis rate imparted by the 2-methyl group [1] enables chemoselective nucleophilic aromatic substitution (SNAr) at the chlorine positions under basic conditions without competing ester cleavage. This makes the compound an ideal electrophilic building block for constructing 3,5-disubstituted-2-methylbenzamide or benzylamine libraries, where the ethyl ester remains intact during amine coupling and can be subsequently hydrolyzed under controlled acidic conditions.

Medicinal Chemistry Hit-to-Lead Optimization Requiring Precise Lipophilicity Tuning

With an XLogP3 of 3.48—0.31 log units higher than the non-methylated ethyl 3,5-dichlorobenzoate —this compound is the preferred intermediate when a SAR campaign demands increased lipophilicity without adding molecular weight beyond the methyl group increment. The predictable logP shift supports rational design of analogs with improved passive permeability while maintaining synthetic tractability.

Prodrug and Metabolite Identification Studies Leveraging Ethyl Ester Lability

In vitro rat plasma data demonstrate that ethyl esters hydrolyze 2.1-fold faster than methyl esters [2]. This property can be exploited when the 3,5-dichloro-2-methylbenzoic acid core needs to be released rapidly in vivo. Researchers evaluating ester prodrugs or studying first-pass metabolism of benzoate-based compounds should select the ethyl ester specifically to achieve this accelerated activation profile relative to the methyl congener.

High-Throughput Library Synthesis Demanding Consistent High-Purity Starting Material

The ethyl ester is reliably sourced at 97–98% purity from multiple vendors, whereas the methyl analog is frequently listed at only ≥95% . For parallel synthesis or automated library production where every percentage point of impurity can propagate into false-positive assay hits, the superior purity specification of the ethyl ester reduces the need for pre-purification, saves time, and improves data quality.

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